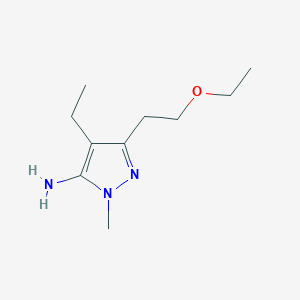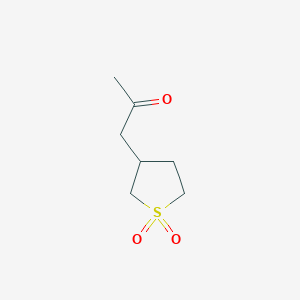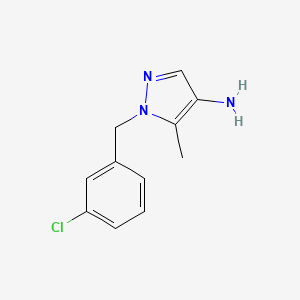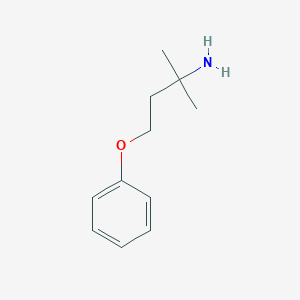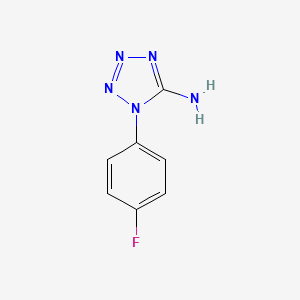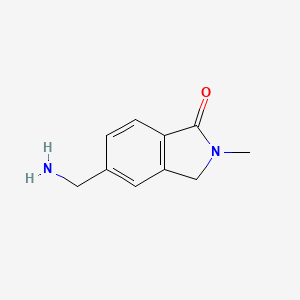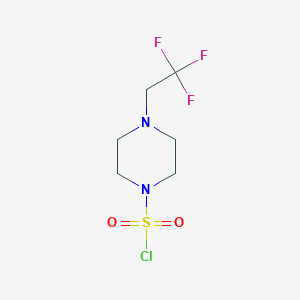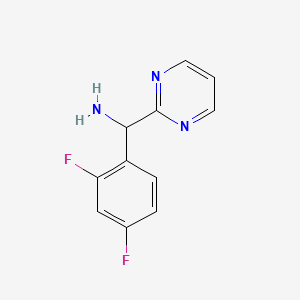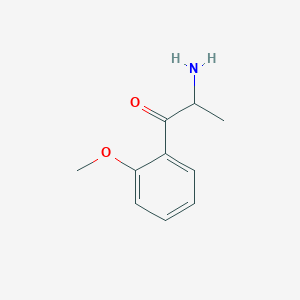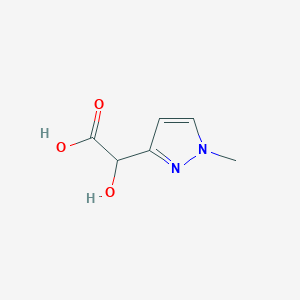![molecular formula C15H26N2O3 B13532476 N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)
N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-N’-{spiro[33]heptan-1-yl}octanediamide is a compound that features a unique spirocyclic structure The spiro[33]heptane moiety is a highly strained ring system, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide typically involves the formation of the spiro[3.3]heptane core through a strain-relocating semipinacol rearrangement. This process begins with the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. Following initial nucleophilic addition to the cyclopropanone formed in situ, the resulting 1-bicyclobutylcyclopropanol intermediate undergoes a semipinacol rearrangement in the presence of acid, directly affording the substituted spiro[3.3]heptan-1-one .
Industrial Production Methods
While specific industrial production methods for N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[3.3]heptan-1-one derivatives, while reduction could produce spiro[3.3]heptan-1-yl alcohols.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide has several applications in scientific research:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing complex molecules.
Biology: Its potential biological activity is being explored for use in drug discovery and development.
Medicine: The compound may have therapeutic applications due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but differ in their functional groups.
Spiro[4.4]nonane derivatives: These compounds have a larger spirocyclic ring system.
Bicyclo[1.1.1]pentane derivatives: These compounds feature a different type of strained ring system.
Uniqueness
N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide is unique due to its specific combination of the spiro[3.3]heptane core and the octanediamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H26N2O3 |
|---|---|
Molekulargewicht |
282.38 g/mol |
IUPAC-Name |
N'-hydroxy-N-spiro[3.3]heptan-3-yloctanediamide |
InChI |
InChI=1S/C15H26N2O3/c18-13(6-3-1-2-4-7-14(19)17-20)16-12-8-11-15(12)9-5-10-15/h12,20H,1-11H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
OBPHCSPUDLFCLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC2NC(=O)CCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


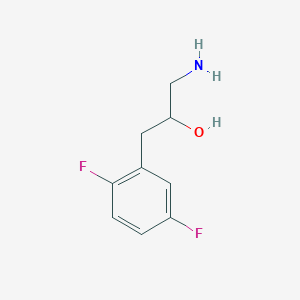
![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)

